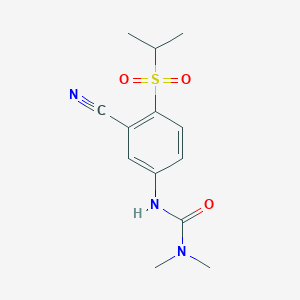
ethyl 2-((5-oxopentyl)oxy)acetate
Vue d'ensemble
Description
ethyl 2-((5-oxopentyl)oxy)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is used in various chemical processes and has applications in multiple fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ethyl 2-((5-oxopentyl)oxy)acetate can be synthesized through esterification reactions. One common method involves the reaction of 5-oxopentanoic acid with ethyl alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
Industrial production of ethyl [(5-oxopentyl)oxy]acetate often employs continuous esterification processes. These processes utilize large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 2-((5-oxopentyl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Reagents such as sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 5-oxopentanoic acid
Reduction: 5-hydroxypentyl alcohol
Substitution: Various substituted esters depending on the nucleophile used
Applications De Recherche Scientifique
ethyl 2-((5-oxopentyl)oxy)acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of ethyl [(5-oxopentyl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes. For example, esterases catalyze the hydrolysis of the ester bond, resulting in the formation of the corresponding alcohol and acid. This reaction is crucial in various biological processes and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with similar solvent properties.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Isopentyl acetate: Known for its banana-like smell, used in the food industry.
Uniqueness
ethyl 2-((5-oxopentyl)oxy)acetate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its longer carbon chain and additional functional groups make it more versatile in various chemical reactions compared to simpler esters like ethyl acetate.
Propriétés
Numéro CAS |
106555-78-6 |
|---|---|
Formule moléculaire |
C9H16O4 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
ethyl 2-(5-oxopentoxy)acetate |
InChI |
InChI=1S/C9H16O4/c1-2-13-9(11)8-12-7-5-3-4-6-10/h6H,2-5,7-8H2,1H3 |
Clé InChI |
YNJMSZLXVZTNQY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COCCCCC=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

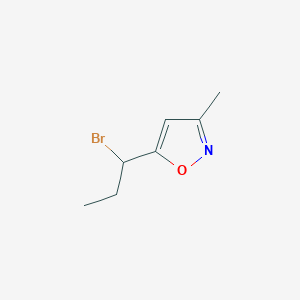
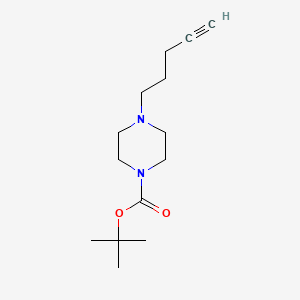




![3-Chloro-7-methylbenzo[b]thiophene](/img/structure/B8650957.png)

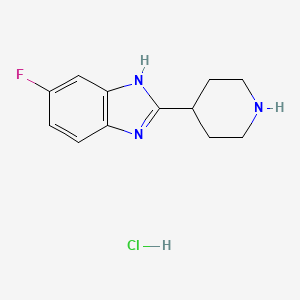
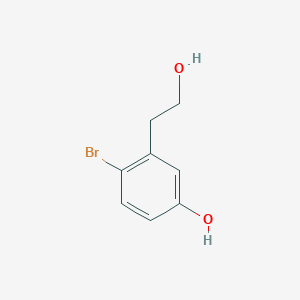
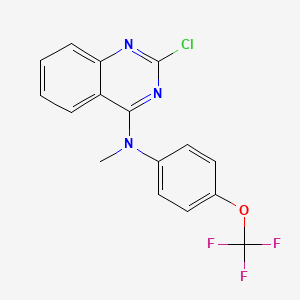
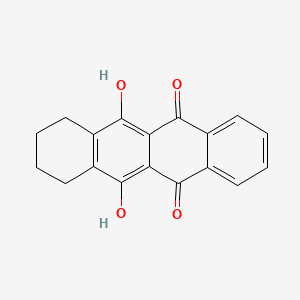
![5-Chloro-2-[2-(2-methylphenyl)ethyl]-1H-benzimidazole-6-sulfonamide](/img/structure/B8650997.png)
